2-Bromo-4-(3-fluorophenyl)-1-butene
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the electronegativity of the halogen atoms and the delocalized electrons in the phenyl ring .Chemical Reactions Analysis
The bromine atom in this compound could potentially be replaced through nucleophilic substitution reactions. The carbon-carbon double bond in the butene backbone could undergo addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the halogen atoms and the phenyl group. For example, the compound is likely to have a higher boiling point than butene due to the increased molecular weight and potential for dipole-dipole interactions .Scientific Research Applications
Epoxidation and Carbon Skeleton Cleavage
Epoxidation of related compounds like 3-chloro(bromo)heptafluoro-1-butenes and 3,4-dichlorohexafluoro-1-butene with sodium hypohalites has been explored. This process involves cleavage of the carbon skeleton at the double bond and results in the formation of polyfluorocarboxylic acid sodium salts as by-products. Additionally, 3-chloro(bromo)-1,2-epoxy-heptafluoro- and 3,4-dichloro-1,2-epoxyhexafluorobutanes were synthesized and subjected to isomerization into carbonyl compounds using cesium fluoride or antimony pentafluoride (Zapevalov et al., 2004).
Organic Synthesis Building Block
1-Bromo-3-buten-2-one, a compound closely related to 2-Bromo-4-(3-fluorophenyl)-1-butene, has been investigated as a building block in organic synthesis. This compound is particularly effective in the reduction to the corresponding alcohol with lithium aluminum hydride, the formation of 5-membered-aza-heterocycles with primary amines, and reactions with activated methylene compounds to form 5-membered-carbocycles (Westerlund et al., 2001).
Structure Analysis
The structure of bromo compounds formed by the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene, which includes compounds like 2-bromo-3-phenyl-2-butene, has been analyzed. This research contributes to the understanding of the structural properties of related bromo compounds (Mikhaĭlov & 'eva, 1960).
Atropisomer Behavior
Research on atropisomers like 3,3'-Dibromo-1,1'-difluoro-2,2'-binaphthyl, which are structurally related to this compound, reveals interesting chemical behavior. These atropisomers react with alkyllithium compounds in a unique manner, displaying properties like unilateral and double-sided halogen/metal permutation (Leroux et al., 2005).
Synthesis of Monofluorobutene Derivatives
The synthesis of monofluorobutene derivatives, which are chemically related to this compound, has been demonstrated. This includes the regioselective reaction of (Z)-1,4-Dibromo-1,1,2-trifluoro-2-butene with sodium benzenesulfinate and triethyl phosphite, leading to the formation of various polyfunctional monofluoroalkene derivatives (Matsuo & Kende, 1991).
Mechanism of Action
Target of Action
It’s structurally similar to 4-fluorophenylboronic acid , which is used in laboratory chemical synthesis .
Mode of Action
Boronic acids, such as 4-fluorophenylboronic acid, are often used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially be involved in the formation of carbon–carbon bonds, contributing to the synthesis of complex organic molecules .
Future Directions
Properties
IUPAC Name |
1-(3-bromobut-3-enyl)-3-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF/c1-8(11)5-6-9-3-2-4-10(12)7-9/h2-4,7H,1,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHKDCDOASEWLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=CC(=CC=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641171 |
Source
|
Record name | 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-06-1 |
Source
|
Record name | 1-(3-Bromo-3-buten-1-yl)-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-06-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Bromobut-3-en-1-yl)-3-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20641171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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